

Introduction to VCPIP1: A Key Deubiquitinating Enzyme

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vcpip1-IN-2*

Cat. No.: *B15583852*

[Get Quote](#)

Valosin-containing protein (VCP)/p97-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a critical role in a variety of fundamental cellular processes. As a member of the ovarian tumor (OTU) family of proteases, VCPIP1 specifically cleaves ubiquitin chains from substrate proteins, thereby regulating their function and stability.[1] Its activities are integral to post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of key signaling pathways.[2] VCPIP1 executes these functions largely through its interaction with the AAA+ ATPase VCP/p97, forming a complex that is essential for processes like membrane fusion.[3][4] Given its involvement in pathways frequently dysregulated in human diseases such as cancer, VCPIP1 has emerged as a compelling target for therapeutic intervention and pharmacological study.[5] The development of selective chemical probes is crucial for dissecting the specific functions of VCPIP1 and validating it as a drug target.

This guide focuses on **Vcpip1-IN-2** (CAS-12290-201), a first-in-class, potent, and selective covalent inhibitor of VCPIP1 that serves as a valuable chemical probe for its functional interrogation.[6]

Vcpip1-IN-2: A Potent and Selective Covalent Inhibitor

Vcpip1-IN-2 (CAS-12290-201) was developed through a rational, structure-guided approach to create a selective chemical tool for the understudied VCPIP1.[6] It emerged from the

optimization of an azetidine-based hit compound, culminating in a probe with nanomolar potency and high selectivity within the DUB family.[6]

Mechanism of Action

Vcpip1-IN-2 acts as a covalent inhibitor, specifically targeting the catalytic cysteine residue within the active site of VCPIP1.[6][7] This irreversible mechanism of action provides sustained inhibition, making it a powerful tool for studying the consequences of long-term VCPIP1 inactivation. The covalent modification of the catalytic cysteine has been confirmed by intact protein mass spectrometry.[6]

Quantitative Data for VCPIP1 Inhibitors

The following tables summarize the key quantitative data for **Vcpip1-IN-2** and another reported inhibitor, VCPIP1-IN-1.

Table 1: Potency and Kinetic Parameters of VCPIP1 Inhibitors

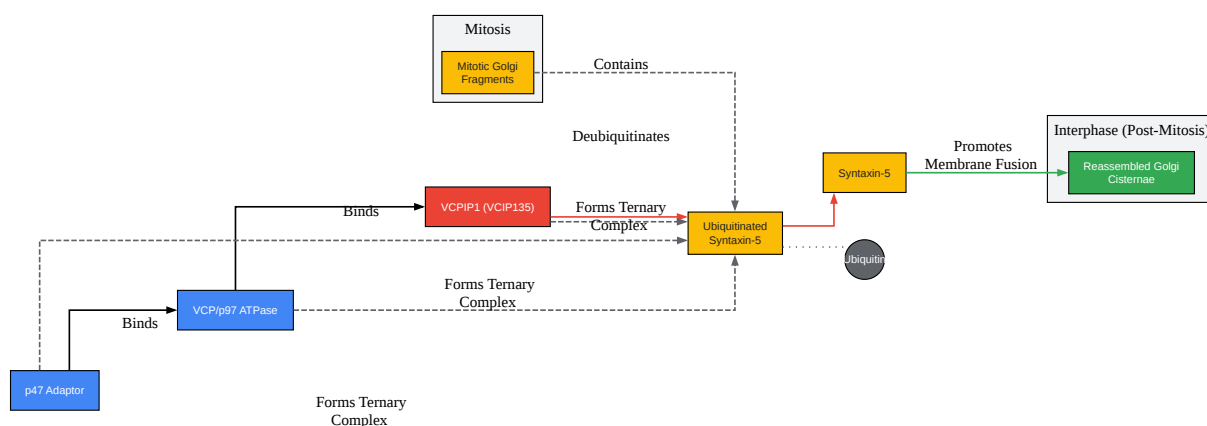
Compound	Type	IC50	Ki	kinact
Vcpip1-IN-2 (CAS-12290-201)	Covalent	70 nM[6][7]	15.3 ± 4.6 μM[6]	0.0792 ± 0.0085 s-1[6]
VCPIP1-IN-1	Not Specified	0.41 μM (410 nM)[8]	Not Reported	Not Reported

Table 2: Physicochemical Properties of **Vcpip1-IN-2** (CAS-12290-201)

Property	Value
Molecular Formula	C14H13ClFN3O2[7]
Molecular Weight	309.73 g/mol [7]
Appearance	Solid[7]

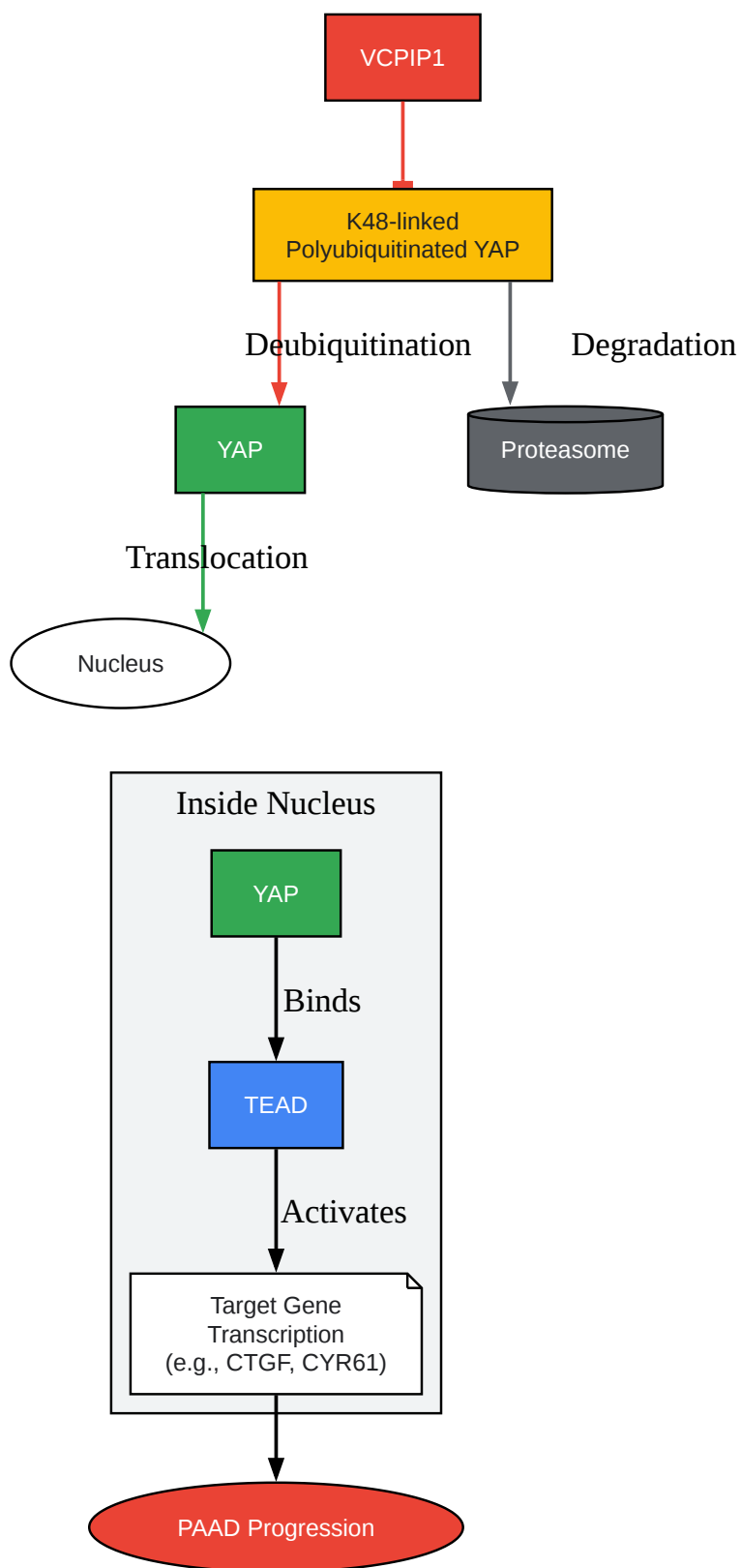
Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways involving VCPIP1 and the workflow for the development of its inhibitor.



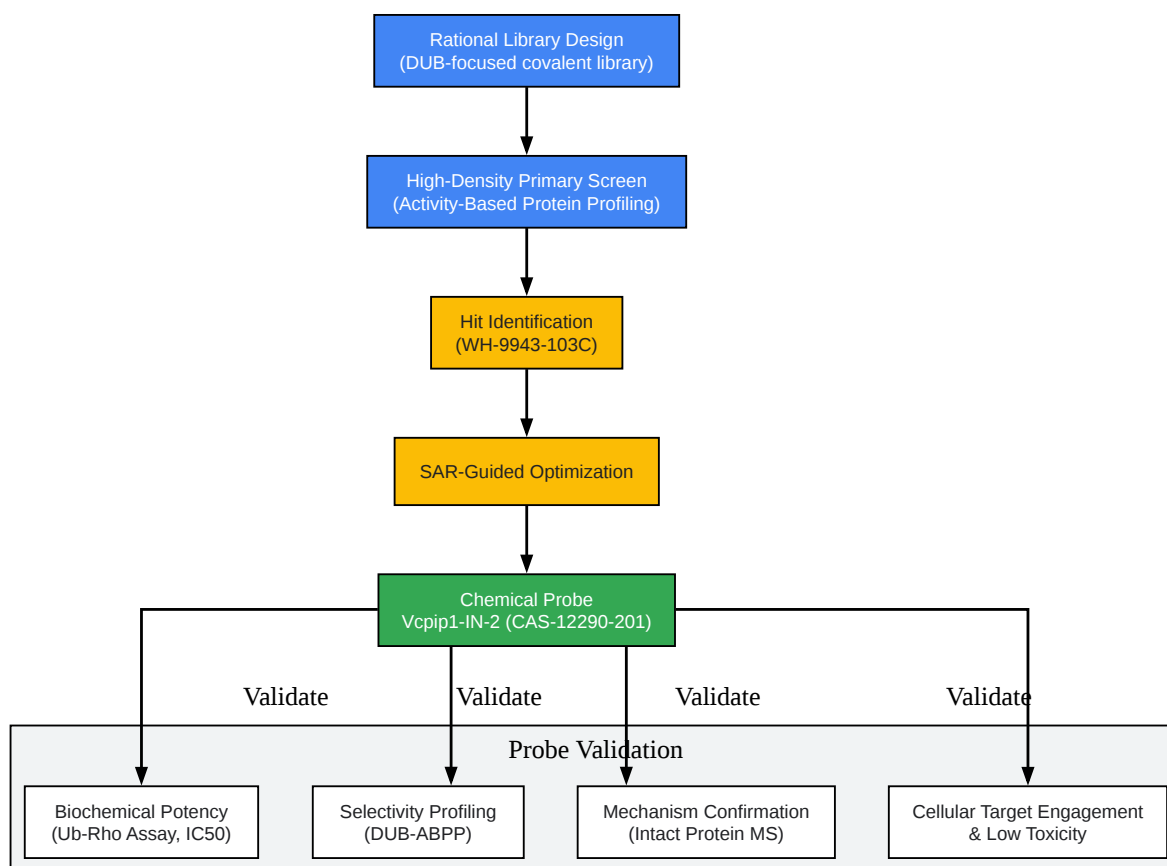
[Click to download full resolution via product page](#)

Caption: VCPIP1 in p97/p47-mediated post-mitotic Golgi reassembly.



[Click to download full resolution via product page](#)

Caption: VCPIP1 promotes PAAD progression via the Hippo/YAP pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for the development and validation of **Vcpip1-IN-2**.

Experimental Protocols

Detailed methodologies are essential for the effective use and evaluation of chemical probes. Below are summaries of the key experimental protocols used to characterize **Vcpip1-IN-2**.^[6]

Biochemical Inhibitory Activity Assay (Ub-Rhodamine 110 Cleavage)

This assay measures the ability of an inhibitor to block the enzymatic activity of VCPIP1 in vitro.

- Principle: Recombinant VCPIP1 enzyme cleaves a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho), releasing free rhodamine which results in a fluorescent signal. An effective inhibitor will prevent this cleavage, leading to a reduced signal.
- Methodology:
 - Recombinant human VCPIP1 is incubated with varying concentrations of the test compound (e.g., **Vcpip1-IN-2**) in assay buffer for a defined period (e.g., 15 minutes) at room temperature.
 - The enzymatic reaction is initiated by adding the Ub-Rho substrate.
 - The reaction proceeds for a set time (e.g., 30 minutes) at 37°C.
 - Fluorescence is measured using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
 - Data is normalized to positive (enzyme + DMSO) and negative (no enzyme) controls.
 - IC50 values are calculated by fitting the dose-response curve using non-linear regression.

Selectivity Profiling via Activity-Based Protein Profiling (DUB-ABPP)

This method assesses the selectivity of the inhibitor against a broad range of DUBs in a complex biological sample, such as a cell lysate.

- Principle: An activity-based probe (ABP) that covalently binds to the active site of DUBs is used. In a competitive experiment, pre-incubation with an inhibitor like **Vcpip1-IN-2** will block ABP binding to its target (VCPIP1), but not to other DUBs if the inhibitor is selective. The DUB activity profile is then analyzed by mass spectrometry.

- Methodology:
 - HEK293T cell lysate is treated with either DMSO (vehicle control) or **Vcpip1-IN-2** at a specific concentration (e.g., 1 μ M or 10 μ M) for a set time (e.g., 30 minutes).
 - A pan-reactive DUB ABP (e.g., a Ub-based probe with a reactive warhead) is added to the lysate and incubated to label active DUBs.
 - The reaction is quenched, and the proteome is digested into peptides.
 - Labeled peptides are enriched (e.g., using streptavidin beads if the ABP is biotinylated).
 - Enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the ABP.
 - Selectivity is determined by comparing the abundance of labeled DUB peptides in the **Vcpip1-IN-2**-treated sample versus the DMSO control. A significant reduction in the signal for VCIPI1 with minimal change for other DUBs indicates high selectivity.

Covalent Mechanism Validation (Intact Protein Mass Spectrometry)

This experiment directly confirms that the inhibitor covalently modifies the target protein.

- Principle: The precise mass of the protein is measured before and after incubation with the covalent inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms a 1:1 covalent modification.
- Methodology:
 - Purified recombinant VCIPI1 protein is incubated with a molar excess of **Vcpip1-IN-2** (or DMSO as a control).
 - The reaction is allowed to proceed to completion.
 - The protein sample is desalted and prepared for mass spectrometry analysis.

- The sample is analyzed by a high-resolution mass spectrometer (e.g., ESI-Q-TOF) capable of intact protein analysis.
- The resulting spectra are deconvoluted to determine the exact mass of the protein.
- A mass increase in the inhibitor-treated sample that matches the mass of **Vcpip1-IN-2** confirms covalent binding.

Conclusion

Vcpip1-IN-2 (CAS-12290-201) represents a significant advancement in the study of VCPIP1 biology. As a potent, selective, and cell-active covalent probe, it provides a critical tool for researchers to elucidate the specific cellular functions of VCPIP1 and to explore its potential as a therapeutic target in diseases like pancreatic cancer. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to effectively utilize this valuable chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VCIP135 deubiquitinase and its binding protein, WAC, in p97ATPase-mediated membrane fusion | The EMBO Journal [link.springer.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. VCIP135, a novel essential factor for p97/p47-mediated membrane fusion, is required for Golgi and ER assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction to VCPIP1: A Key Deubiquitinating Enzyme]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583852#vcpip1-in-2-as-a-chemical-probe-for-vcpip1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com